molecular formula C9H10F2O B1343207 3-(3,4-Difluorophenyl)propan-1-ol CAS No. 301185-99-9

3-(3,4-Difluorophenyl)propan-1-ol

Cat. No.: B1343207
CAS No.: 301185-99-9
M. Wt: 172.17 g/mol
InChI Key: WPGWMWLTWJAIJZ-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)propan-1-ol is a fluorinated aromatic alcohol characterized by a three-carbon chain terminating in a hydroxyl group, attached to a 3,4-difluorophenyl ring. Its molecular formula is C₉H₁₀F₂O, with a molecular weight of 172.18 g/mol. The compound’s fluorine substituents confer unique electronic and steric properties, influencing its solubility, reactivity, and biological interactions. It is primarily investigated in pharmaceutical contexts, such as in the synthesis of melanin-concentrating hormone receptor 1 (MCHR1) antagonists like SNAP-7941 derivatives .

Properties

IUPAC Name

3-(3,4-difluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGWMWLTWJAIJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611144
Record name 3-(3,4-Difluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301185-99-9
Record name 3-(3,4-Difluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Difluorophenyl)propan-1-ol typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 3,4-difluorobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation. In this process, 3,4-difluorobenzaldehyde is hydrogenated in the presence of a catalyst like palladium on carbon (Pd/C) under controlled pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Difluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

    Oxidation: 3-(3,4-Difluorophenyl)propanoic acid

    Reduction: 3-(3,4-Difluorophenyl)propan-1-amine

    Substitution: 3-(3,4-Difluorophenyl)propyl chloride

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes and pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

a. 3-(3,4-Dimethoxyphenyl)propan-1-ol
  • Structure : Substitutes fluorine with methoxy (-OCH₃) groups at the 3,4-positions.
  • Key Differences :
    • Methoxy groups are electron-donating, increasing electron density on the aromatic ring, which may enhance π-π stacking interactions but reduce metabolic stability compared to fluorine.
    • Higher molecular weight (196.24 g/mol ) and increased polarity due to methoxy groups, improving water solubility.
b. 2,2-Dimethyl-3-(3-tolyl)propan-1-ol
  • Structure: Features a 3-methylphenyl (tolyl) group and two methyl branches on the propanol chain.
  • Tolyl substituents lack electronegative effects, altering receptor-binding profiles.
c. 3-Amino-1-(3,4-dichlorophenyl)propan-1-ol
  • Structure: Replaces fluorine with chlorine and introduces an amino (-NH₂) group on the propanol chain.
  • Key Differences: Chlorine’s larger size and lower electronegativity reduce steric hindrance compared to fluorine but increase lipophilicity. The amino group introduces basicity, enabling salt formation and altering pharmacokinetics (e.g., bioavailability).
d. (+)-2-Amino-3-(3,4-difluorophenyl)propan-1-ol
  • Structure: Adds an amino group at the C2 position of the propanol chain, with a chiral center.
  • Key Differences: Stereochemistry influences enantioselective interactions with biological targets (e.g., enzymes or receptors).
  • Applications : Synthesized as a chiral building block for neuroactive compounds .

Functional Group Modifications on the Propanol Chain

a. SNAP-7941 Derivatives
  • Structure : Derivatives of 3-(3,4-difluorophenyl)propan-1-ol with piperidinyl and pyrimidinecarboxylate extensions.
  • Key Differences :
    • Extended substituents (e.g., fluoroethyl groups) enhance MCHR1 antagonist activity by improving receptor-binding affinity and metabolic stability.
    • Modifications increase molecular complexity and weight (e.g., FE@SNAP: ~600 g/mol), impacting pharmacokinetics .
b. Thiophene- and Naphthalene-Modified Propanols
  • Structure: Includes compounds like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol and naphthalene derivatives.
  • Key Differences :
    • Heterocyclic thiophene or naphthalene rings alter electronic properties and bioavailability.
    • These modifications are associated with impurity profiles in pharmaceuticals rather than therapeutic utility .

Physicochemical and Pharmacological Comparison

Compound Substituents Molecular Weight (g/mol) Key Properties Applications
This compound 3,4-F₂, -OH 172.18 High metabolic stability, moderate logP MCHR1 antagonists
3-(3,4-Dimethoxyphenyl)propan-1-ol 3,4-OCH₃, -OH 196.24 Polar, water-soluble Chemical intermediate
2,2-Dimethyl-3-(3-tolyl)propan-1-ol 3-CH₃, 2,2-CH₃, -OH ~178.25 Lipophilic, low toxicity Fragrance industry
(+)-2-Amino-3-(3,4-difluorophenyl)propan-1-ol 3,4-F₂, -OH, -NH₂ 187.19 Chiral, H-bond donor Neuroactive drug precursor
3-Amino-1-(3,4-dichlorophenyl)propan-1-ol 3,4-Cl₂, -OH, -NH₂ ~220.10 Basic, high lipophilicity R&D for CNS applications

Biological Activity

3-(3,4-Difluorophenyl)propan-1-ol is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological properties, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H12F2O
  • Molecular Weight : 192.20 g/mol
  • IUPAC Name : this compound

This compound features a difluorophenyl group attached to a propanol backbone, which may influence its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures can scavenge free radicals, which may help in reducing oxidative stress in cells.
  • Inhibition of Kinases : Some studies have indicated that derivatives of this compound may inhibit specific kinases involved in cell signaling pathways, such as ERK protein kinase, which is crucial for cell proliferation and differentiation .
  • Potential Anticancer Properties : The compound's ability to modulate kinase activity suggests potential applications in cancer therapy by targeting tumor growth pathways.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds and their implications for health:

  • A study demonstrated that certain phenolic compounds exhibit significant antioxidant activity with IC50 values ranging from 10 to 50 μM against various radical species . While specific data on this compound is limited, its structural similarity to these compounds suggests potential efficacy.
  • Another investigation into flavonoids revealed their capacity to inhibit advanced glycation end products (AGEs), which are implicated in diabetes complications. The IC50 values for these flavonoids ranged from 10.1 μM to 125.2 μM . This indicates that similar compounds may also possess beneficial effects in metabolic disorders.

Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntioxidantScavenging free radicals
Kinase InhibitionInhibition of ERK signaling
Anticancer PotentialModulation of cell proliferation

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